Tiquinamide

Overview

Description

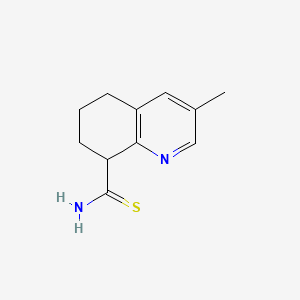

Tiquinamide, known by its IUPAC name 3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide, is a compound that acts as a gastric acid synthesis inhibitor . It has been studied for its potential to reduce gastric acid secretion, making it a candidate for treating conditions related to excessive stomach acid production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiquinamide can be synthesized through a multi-step process involving the following key steps:

Formation of the tetrahydroquinoline ring: This is typically achieved through a cyclization reaction involving aniline derivatives and appropriate reagents.

Introduction of the carbothioamide group: This step involves the reaction of the tetrahydroquinoline intermediate with thiocarbonyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

Selection of catalysts: To enhance reaction rates and selectivity.

Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tiquinamide undergoes several types of chemical reactions, including:

Oxidation: Where it can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

Substitution: Various substitution reactions can occur on the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Like lithium aluminum hydride for reduction reactions.

Substitution reagents: Including halogens or other electrophiles for substitution reactions.

Major Products Formed

Oxidation products: Sulfoxides and sulfones.

Reduction products: Amines or other reduced derivatives.

Substitution products: Halogenated or other substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Tiquinamide has been explored for various scientific research applications:

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigating its effects on gastric acid secretion and potential therapeutic applications.

Mechanism of Action

Tiquinamide exerts its effects by inhibiting the synthesis of gastric acid. It targets specific pathways involved in acid secretion, including:

Histamine receptors: Blocking the action of histamine, which is a primary stimulant of gastric acid secretion.

Proton pumps: Inhibiting the proton pumps in the stomach lining that are responsible for acid production.

Comparison with Similar Compounds

Similar Compounds

Cimetidine: Another gastric acid inhibitor that works by blocking histamine receptors.

Ranitidine: Similar to cimetidine but with a different chemical structure and potency.

Omeprazole: A proton pump inhibitor that directly inhibits the proton pumps in the stomach lining.

Uniqueness of Tiquinamide

This compound is unique in its specific chemical structure, which allows it to inhibit gastric acid synthesis through a different mechanism compared to other inhibitors. Its tetrahydroquinoline ring and carbothioamide group contribute to its distinct pharmacological profile .

Biological Activity

Tiquinamide, a compound with notable pharmacological properties, has garnered interest in the field of medicinal chemistry due to its biological activity, particularly its antiulcer and gastric antisecretory effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Profile

This compound is chemically classified as a tetrahydroquinoline derivative. Its structure allows it to interact with various biological targets, contributing to its therapeutic effects. The compound is known for its potent gastric antisecretory activity, making it a candidate for treating conditions like peptic ulcers.

The primary mechanism through which this compound exerts its effects involves the inhibition of gastric acid secretion. Studies have shown that it acts on specific receptors in the gastric mucosa, leading to decreased acid production. This action is critical in managing ulcerative conditions and promoting mucosal healing.

Biological Activities

-

Antiulcer Activity :

- This compound has demonstrated strong antiulcer properties in various experimental models. It effectively reduces ulcer formation induced by stress or pharmacological agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.

- A study reported that this compound significantly decreased the number and severity of ulcers in rat models, showcasing its potential as a therapeutic agent for gastric ulcers .

-

Gastric Antisecretory Effects :

- Research indicates that this compound can inhibit gastric acid secretion effectively. In experiments involving diabetic rats, this compound was shown to modulate the acid secretory response and electrolyte composition of gastric juice .

- The compound's ability to reduce gastric acidity contributes to its protective effects on the gastric lining.

Case Studies

- Animal Studies : In a controlled study involving rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in ulcer index and gastric acidity, highlighting its efficacy as an antiulcer agent.

- Clinical Relevance : While most studies have been preclinical, the promising results suggest potential applications in human medicine, particularly for patients suffering from peptic ulcer disease.

Data Table: Summary of Biological Activities

Properties

CAS No. |

53400-67-2 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChI Key |

AIMIAJHGOMWBQG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

Canonical SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

Synonyms |

3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide tiquinamide tiquinamide monohydrochloride tiquinamide oxalate tiquinamide tartrate (1:1) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.